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S-Adenosyl-L-methioninamine -

S-Adenosyl-L-methioninamine

Catalog Number: EVT-1596433
CAS Number:
Molecular Formula: C14H24N6O3S+2
Molecular Weight: 356.45 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S-adenosylmethioninaminium is conjugate acid of S-adenosylmethioninamine arising from protonation of the primary amino group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a sulfonium compound and an ammonium ion derivative. It is a conjugate acid of a S-adenosylmethioninamine.
Overview

S-Adenosyl-L-methioninamine is a derivative of S-adenosyl-L-methionine, a crucial biological compound involved in various methylation reactions. It serves as a methyl donor in the synthesis of numerous biomolecules, including nucleic acids and proteins. This compound plays an essential role in cellular metabolism, influencing gene expression and cellular signaling pathways.

Source

S-Adenosyl-L-methioninamine is primarily derived from the enzymatic conversion of L-methionine and adenosine triphosphate. The biosynthetic pathway involves the enzyme methionine adenosyltransferase, which catalyzes the transfer of the adenosyl group from ATP to L-methionine, forming S-adenosyl-L-methionine. This process can also be facilitated through synthetic methods in laboratory settings.

Classification

S-Adenosyl-L-methioninamine belongs to the class of organosulfur compounds and is categorized as an amino acid derivative. It is also classified as a coenzyme due to its role in facilitating methyl transfer reactions.

Synthesis Analysis

Methods

The synthesis of S-Adenosyl-L-methioninamine can be achieved through various methods, including:

  1. Enzymatic Synthesis: Utilizing immobilized methionine adenosyltransferase variants allows for efficient conversion of L-methionine and ATP into S-adenosyl-L-methionine. This method has been shown to maintain high operational stability and yield under varying conditions .
  2. Chemical Synthesis: A one-step synthetic procedure has been developed for producing S-adenosyl-L-methionine analogs, which can be modified to enhance their efficacy as methyl donors in biochemical reactions .

Technical Details

In enzymatic synthesis, factors such as substrate concentration, enzyme activity, and reaction conditions (pH, temperature) significantly influence the yield and purity of S-adenosyl-L-methioninamine. For example, using a recombinant variant of methionine adenosyltransferase can improve specific activity and reduce product inhibition during synthesis .

Molecular Structure Analysis

Structure

S-Adenosyl-L-methioninamine features a complex molecular structure consisting of an adenosine moiety linked to L-methionine via a sulfonium group. The structural formula can be represented as follows:

C14H19N5O5S\text{C}_{14}\text{H}_{19}\text{N}_5\text{O}_5\text{S}

Data

  • Molecular Weight: Approximately 399.4 g/mol
  • Chemical Formula: C₁₄H₁₉N₅O₅S
  • Functional Groups: Contains amine, sulfur, and methyl groups contributing to its biochemical reactivity.
Chemical Reactions Analysis

Reactions

S-Adenosyl-L-methioninamine participates in several key biochemical reactions:

  1. Methylation Reactions: It acts as a methyl donor in reactions catalyzed by methyltransferases, facilitating the transfer of methyl groups to substrates such as DNA and proteins.
  2. Hydrolysis: Under certain conditions, S-adenosyl-L-methioninamine can be hydrolyzed to produce S-adenosylhomocysteine, which is another important metabolite involved in cellular metabolism.

Technical Details

The kinetics of these reactions depend on various factors including substrate concentration, enzyme availability, and environmental conditions such as pH and temperature.

Mechanism of Action

Process

The mechanism by which S-Adenosyl-L-methioninamine exerts its effects involves:

  1. Binding: The compound binds to the active site of methyltransferases.
  2. Methyl Transfer: Upon binding, it donates a methyl group to the target substrate through a nucleophilic attack on the sulfur atom.
  3. Release: The resulting product is released from the enzyme, regenerating the enzyme for subsequent reactions.

Data

Kinetic studies have shown that the binding affinity (K_m values) for substrates like L-methionine and ATP can vary significantly based on enzyme variants used in the synthesis process .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the sulfonium ion.

Relevant analyses indicate that temperature and pH significantly affect its stability and reactivity profile .

Applications

S-Adenosyl-L-methioninamine has numerous scientific applications:

  1. Biochemical Research: Used extensively in studies involving methylation processes in DNA and RNA.
  2. Pharmaceuticals: Investigated for potential therapeutic applications in treating diseases related to methylation dysregulation.
  3. Agriculture: Explored for use in enhancing plant growth through improved metabolic pathways.

This compound's versatility makes it a valuable tool in both basic research and applied sciences across various fields.

Biochemical Pathways and Molecular Mechanisms

Biosynthesis and Metabolic Integration of SAMe

Methionine Cycle and ATP-Dependent Synthesis

SAMe biosynthesis occurs in the cytosolic compartment of virtually all cells, with the liver accounting for approximately 85% of total body production [1] [7]. The reaction constitutes the primary metabolic fate of dietary methionine and represents a significant energy investment. Methionine adenosyltransferase (MAT, EC 2.5.1.6) catalyzes the ATP-dependent condensation of methionine and ATP, forming SAMe, inorganic tripolyphosphate (PPPi), and inorganic phosphate (Pi). The reaction mechanism involves a nucleophilic attack by methionine's sulphur atom on the 5' carbon of ATP's ribose moiety, creating the characteristic sulfonium ion with high methyl group transfer potential [2] [5]. This reaction is thermodynamically irreversible due to the subsequent hydrolysis of tripolyphosphate to phosphate and pyrophosphate, effectively coupling SAMe synthesis to energy expenditure [4].

Regulation by Methionine Adenosyltransferase Isoforms (MAT1A/MAT2A)

The regulation of SAMe biosynthesis exhibits significant tissue-specific complexity mediated through distinct MAT isoforms. Hepatocytes express MAT1A, encoding a tetrameric enzyme complex with high substrate affinity (Km ~10-30 µM methionine) and low inhibition constant (Ki) for SAMe [1] [3]. This configuration optimizes hepatic SAMe production to maintain millimolar intracellular concentrations required for extensive methylation reactions. In contrast, extrahepatic tissues express MAT2A, encoding a catalytically active dimer with lower methionine affinity (Km ~100-200 µM) and higher sensitivity to product inhibition by SAMe (Ki ~50-70 µM) [3]. This differential regulation prevents SAMe overaccumulation in non-hepatic tissues.

Hypoxia profoundly downregulates MAT activity through multiple mechanisms: nitric oxide (NO)-mediated enzyme inactivation, transcriptional repression via hypoxia-sensitive transcription factors, and reduced mRNA stability. Hypoxic hepatocytes exhibit a 40-60% reduction in MAT activity within 6 hours, mediated by NO synthase induction [3]. Long-term hypoxia reduces MAT gene transcription by >80%, establishing oxygen tension as a master regulator of SAMe biosynthesis [3].

Table 1: Methionine Adenosyltransferase Isoforms and Regulatory Mechanisms

IsoformEncoding GeneTissue ExpressionKinetic PropertiesKey Regulatory Factors
MAT I/IIIMAT1AHepatocytesHigh methionine affinity (Km ~10-30 µM), Low SAMe sensitivity (Ki >400 µM)Oxygen tension, SAMe feedback, glutathione
MAT IIMAT2AExtrahepatic tissues, Fetal liver, Proliferating cellsLow methionine affinity (Km ~100-200 µM), High SAMe sensitivity (Ki ~50-70 µM)Growth factors, cytokines, SAMe feedback

Interplay with Folate and Vitamin B12-Dependent Pathways

SAMe biosynthesis integrates intimately with folate metabolism through the methionine cycle. S-Adenosylhomocysteine (SAH), the demethylated product of SAMe-dependent reactions, undergoes hydrolysis to homocysteine (Hcy) via SAH hydrolase. Homocysteine then enters either:

  • Remethylation pathway: Regeneration of methionine via methionine synthase (MS, EC 2.1.1.13), which requires vitamin B12 (as methylcobalamin) and 5-methyltetrahydrofolate (5-MTHF) as methyl donors.
  • Transsulfuration pathway: Conversion to cysteine via cystathionine β-synthase (CBS, EC 4.2.1.22) and γ-cystathionase (CSE, EC 4.4.1.1) [1] [9].

The cellular SAM:SAH ratio functions as a master metabolic sensor, influencing methylation capacity. Declining SAM concentrations or elevated SAH (a potent methyltransferase inhibitor) reduce this ratio, diminishing cellular methylation potential [1] [9]. Vitamin B12 deficiency traps folate as 5-MTHF ("folate trap"), impairing both SAMe regeneration and purine/pyrimidine synthesis, with profound neurological consequences including impaired myelination and cognitive dysfunction [9]. This metabolic interdependence establishes SAMe as the central hub of one-carbon metabolism.

Methyl Transfer Mechanisms

SAMe as a Universal Methyl Donor in DNA/RNA/Protein Methylation

SAMe serves as the primary methyl donor for over 200 distinct methyltransferases targeting diverse substrates:

  • DNA methylation: Establishment of 5-methylcytosine (5-mC) marks by DNA methyltransferases (DNMTs) at CpG islands, predominantly in promoter regions, leading to transcriptional repression.
  • RNA methylation: Modification of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), including N6-methyladenosine (m6A), influencing RNA stability, splicing, and translation efficiency.
  • Protein methylation: Post-translational modification of histones (e.g., H3K4me3, H3K27me3), transcription factors, and signaling molecules, regulating chromatin architecture, protein-protein interactions, and enzymatic activity [1] [9].

The methyl transfer mechanism involves a nucleophilic attack by the target atom (N, O, S, or C) on the electrophilic methyl group of SAMe. This SN2 reaction proceeds with inversion of configuration at the methyl carbon, transferring the methyl group to the acceptor molecule while generating SAH [1]. The universal presence of these reactions across biological systems underscores SAMe's fundamental role in cellular information transfer and regulation.

Epigenetic Regulation via Histone and DNA Methyltransferases

Epigenetic programming constitutes a major biological output of SAMe-dependent methylation. DNMTs (DNMT1, DNMT3A/B) utilize SAMe to establish and maintain DNA methylation patterns, which dictate cellular identity during development and differentiation. SAMe availability directly influences global and gene-specific methylation levels, with deficiencies leading to DNA hypomethylation and genomic instability [1] [9].

Histone methyltransferases (HMTs) exhibit exquisite specificity for lysine (e.g., EZH2 targeting H3K27) or arginine residues (e.g., PRMTs). These modifications function as docking sites for chromatin-modifying complexes, establishing transcriptionally active (e.g., H3K4me3) or repressive (e.g., H3K9me3, H3K27me3) chromatin states [1]. The Ten-Eleven Translocation (TET) dioxygenases further refine epigenetic regulation by oxidizing 5-mC to 5-hydroxymethylcytosine (5-hmC), facilitating demethylation in a process indirectly influenced by SAMe availability through TET regulation [9]. Neuronal tissues exhibit particularly high 5-hmC levels, suggesting SAMe's crucial role in neuroepigenetic regulation.

Table 2: SAMe-Dependent Methyltransferases in Epigenetic Regulation

Enzyme ClassRepresentative EnzymesCatalytic FunctionBiological Outcome
DNA MethyltransferasesDNMT1, DNMT3A, DNMT3BCpG dinucleotide methylationTranscriptional silencing, genomic imprinting, X-chromosome inactivation
Histone Lysine MethyltransferasesEZH2 (H3K27), G9a (H3K9), SETD1A (H3K4)Mono-, di-, or trimethylation of histone lysine residuesChromatin compaction (H3K9me, H3K27me) or activation (H3K4me)
Histone Arginine MethyltransferasesPRMT1, PRMT5, CARM1Mono- or dimethylation (asymmetric/symmetric) of histone arginineTranscriptional activation (H4R3me2a) or repression (H4R3me2s)

Impact on Neurotransmitter Synthesis (Serotonin, Dopamine, Norepinephrine)

SAMe-dependent methylation critically regulates neurotransmitter synthesis and metabolism:

  • Catecholamine synthesis: Catechol-O-methyltransferase (COMT, EC 2.1.1.6) methylates dopamine to 3-methoxytyramine and norepinephrine to normetanephrine, inactivating these neurotransmitters. SAMe availability modulates COMT activity, influencing dopaminergic and noradrenergic signaling intensity [10].
  • Serotonin metabolism: Indoleamine N-methyltransferase (INMT) utilizes SAMe to produce psychoactive N,N-dimethyltryptamine derivatives from serotonin, potentially modulating mood and perception [9].
  • Phospholipid methylation: Phosphatidylethanolamine N-methyltransferase (PEMT) converts phosphatidylethanolamine to phosphatidylcholine using three SAMe molecules. This pathway generates approximately 30% of hepatic phosphatidylcholine, a critical component of neuronal membranes and vesicular structures. Altered SAMe-dependent phospholipid methylation impacts membrane fluidity, neurotransmitter receptor function, and vesicular trafficking in neurons [5] [10].

SAMe deficiency reduces monoamine neurotransmitter turnover and impairs synaptic transmission, establishing a biochemical basis for its implication in mood disorders. Clinical studies demonstrate reduced SAMe levels in cerebrospinal fluid (CSF) of depressed individuals and efficacy of SAMe supplementation in treatment-resistant depression [9] [10].

Polyamine Synthesis and Transsulfuration Pathways

Decarboxylated SAMe in Spermidine/Spermine Biosynthesis

Aminopropylation represents a major metabolic fate of SAMe, consuming approximately 15-25% of cellular SAMe [4]. SAMe undergoes decarboxylation by adenosylmethionine decarboxylase (AMD1, EC 4.1.1.50), yielding decarboxylated SAMe (dcSAMe). This molecule donates its aminopropyl group in polyamine biosynthesis:

  • Spermidine synthesis: Spermidine synthase (SRM, EC 2.5.1.16) transfers the aminopropyl group from dcSAMe to putrescine (1,4-diaminobutane), forming spermidine and 5'-methylthioadenosine (MTA).
  • Spermine synthesis: Spermine synthase (SMS, EC 2.5.1.22) transfers a second aminopropyl group from dcSAMe to spermidine, forming spermine and MTA [2] [4].

Polyamines (putrescine, spermidine, spermine) function as organic polycations with diverse roles:

  • Stabilization of nucleic acid structures
  • Modulation of ion channel activity (e.g., NMDA receptors, inwardly rectifying K+ channels)
  • Regulation of autophagy through EP300-dependent mechanisms
  • Maintenance of genomic fidelity
  • Promotion of cell proliferation and differentiation [1] [4]

MTA, the byproduct of aminopropylation, undergoes phosphorolysis by methylthioadenosine phosphorylase (MTAP, EC 2.4.2.28), regenerating methionine through the methionine salvage pathway. This conservation mechanism highlights metabolic efficiency in SAMe utilization.

Glutathione Synthesis and Oxidative Stress Mitigation

The transsulfuration pathway diverts homocysteine from the methionine cycle toward glutathione (GSH) synthesis, establishing SAMe as a key regulator of cellular redox homeostasis. Homocysteine undergoes:

  • Condensation with serine to form cystathionine via cystathionine β-synthase (CBS, vitamin B6-dependent)
  • Hydrolysis to cysteine and α-ketobutyrate via γ-cystathionase (CSE) [1] [5].

Cysteine serves as the rate-limiting precursor for GSH synthesis, undergoing a two-step ATP-dependent process:

  • Formation of γ-glutamylcysteine by glutamate-cysteine ligase (GCL)
  • Addition of glycine by glutathione synthetase (GSS) [1] [7].

GSH functions as the primary intracellular antioxidant through:

  • Direct scavenging of reactive oxygen species (ROS)
  • Reduction of peroxides via glutathione peroxidase (GPx)
  • Regeneration of ascorbate and α-tocopherol
  • Conjugation to electrophiles by glutathione S-transferases (GSTs)
  • Storage and transport of cysteine [1] [5] [7].

SAMe regulates transsulfuration flux through allosteric activation of CBS. Elevated SAMe concentrations stimulate CBS activity up to 3-fold, diverting homocysteine toward cysteine and GSH synthesis during oxidative stress or increased methionine load [1] [5]. Hepatocytes exhibit particularly high transsulfuration activity, explaining the critical dependence of hepatic GSH synthesis on SAMe availability. Experimental SAMe depletion reduces hepatic GSH by 40-60%, increasing susceptibility to acetaminophen toxicity and alcohol-induced liver injury [5] [7]. Conversely, SAMe supplementation restores GSH pools and ameliorates oxidative damage in preclinical models of liver disease.

Table 3: Key Enzymes in Polyamine and Glutathione Biosynthesis

PathwayEnzymeEC NumberReaction CatalyzedCofactors/Regulators
Polyamine SynthesisAdenosylmethionine Decarboxylase (AMD1)4.1.1.50SAMe → dcSAMe + CO₂Pyruvate, Mg²⁺
Spermidine Synthase (SRM)2.5.1.16dcSAMe + putrescine → spermidine + MTA-
Spermine Synthase (SMS)2.5.1.22dcSAMe + spermidine → spermine + MTA-
Glutathione SynthesisCystathionine β-Synthase (CBS)4.2.1.22Homocysteine + serine → cystathionineVitamin B6, SAMe (activator)
γ-Cystathionase (CSE)4.4.1.1Cystathionine → cysteine + α-ketobutyrateVitamin B6
Glutamate-Cysteine Ligase (GCL)6.3.2.2L-Glutamate + L-cysteine → γ-glutamylcysteineATP, Mg²⁺
Glutathione Synthetase (GSS)6.3.2.3γ-Glutamylcysteine + glycine → glutathioneATP, Mg²⁺

Properties

Product Name

S-Adenosyl-L-methioninamine

IUPAC Name

3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]propylazanium

Molecular Formula

C14H24N6O3S+2

Molecular Weight

356.45 g/mol

InChI

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/p+1/t8-,10-,11-,14-,24?/m1/s1

InChI Key

ZUNBITIXDCPNSD-LSRJEVITSA-O

Canonical SMILES

C[S+](CCC[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CCC[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

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